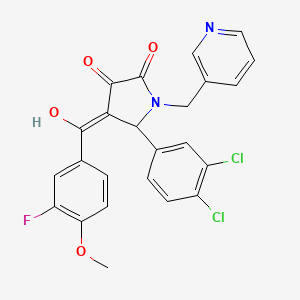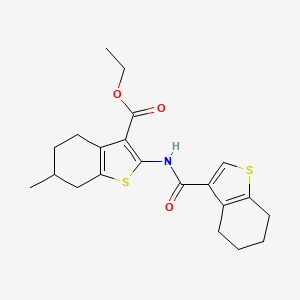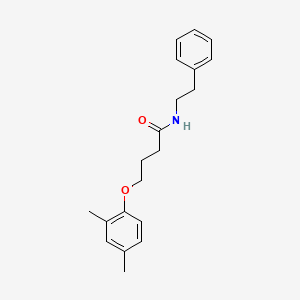![molecular formula C22H24N4O4S2 B6420669 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide CAS No. 890595-00-3](/img/structure/B6420669.png)
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound comprises multiple functional groups, including an oxadiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which confer unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide typically involves multi-step processes. A common route includes:
Formation of the oxadiazole ring: : Starting from a suitable dithiocarbohydrazide, the oxadiazole ring is formed through cyclization reactions.
Formation of the phenyl intermediate: : A coupling reaction links the oxadiazole ring to a phenyl group.
Sulfonylation: : Introduction of the piperidine-1-sulfonyl group via sulfonylation reactions under specific conditions.
Final coupling: : Coupling of the 4-methylbenzamide with the intermediate.
Conditions typically involve catalysts, specific pH levels, and controlled temperatures to optimize yields and purity.
Industrial Production Methods
Industrial production may leverage scalable methods, such as continuous flow synthesis, which ensures consistent quality and efficiency. Large-scale synthesis may incorporate automated processes to minimize human error and enhance reproducibility.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The compound's oxadiazole and sulfonyl groups can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: : Aromatic substitution reactions can modify the benzamide or phenyl groups.
Hydrolysis: : The amide bond can undergo hydrolysis in acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: : Halogenating agents like bromine (Br₂) or chlorinating agents.
Major Products Formed
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Reduced intermediates retaining core structure.
Substitution: : Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Used in the synthesis of more complex organic molecules.
Acts as a building block for creating novel compounds with potential utility in material science.
Biology
Investigated for interactions with biomolecules, potentially serving as a probe in biochemical assays.
Potential as a ligand in receptor binding studies due to its complex structure.
Medicine
Explored for pharmacological properties, including antimicrobial and anticancer activities.
May serve as a lead compound in drug discovery due to its unique functional groups.
Industry
Utilized in the formulation of specialty chemicals for various industrial processes.
作用機序
The compound's mechanism of action is highly dependent on its application:
Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity. The presence of sulfonyl and oxadiazole groups can influence binding affinity and specificity.
Chemical Reactions: : Acts as a reactive intermediate, with functional groups participating in sequential chemical transformations.
Molecular Targets and Pathways
Enzymatic targets: : Potential inhibition or activation of specific enzymes.
Cellular pathways: : Modulation of signaling pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide: : Similar structure with a thiadiazole ring instead of oxadiazole.
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholine-1-sulfonyl)benzamide: : Substitution of the piperidine ring with a morpholine ring.
Uniqueness
The specific arrangement of the oxadiazole ring and sulfonyl groups confers distinct chemical reactivity.
Unique pharmacological profiles due to the presence of multiple functional groups, offering potential advantages in drug development.
特性
IUPAC Name |
4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-10-11-16(14-19(15)32(28,29)26-12-6-3-7-13-26)20(27)23-18-9-5-4-8-17(18)21-24-25-22(30-21)31-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIIYROCSXPAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13Z)-16-acetyl-9-methyl-13-[(thiophen-2-yl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B6420592.png)
![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)
![3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B6420634.png)
![4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6420642.png)

![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B6420662.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide](/img/structure/B6420683.png)
![N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420691.png)
